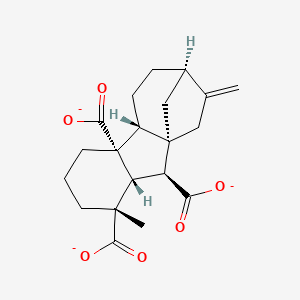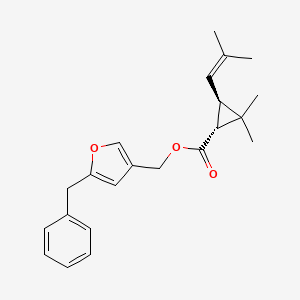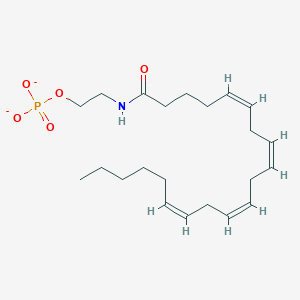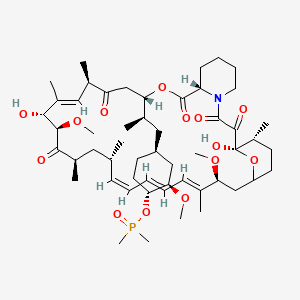
42-(Dimethylphosphinate)rapamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AP 23573 is a macrolide lactam.
Scientific Research Applications
Gene Expression Regulation : Rapamycin-based dimerizer systems, including its analogs like 42-(Dimethylphosphinate)rapamycin, are used for controlling gene expression. This approach offers advantages such as tight regulation, modularity for improvements, and assembly from human proteins to minimize immune responses in clinical applications (Pollock & Clackson, 2002).
Tool in Cell Biology and Pharmacology : Rapamycin and its analogs function as inducers of dimerization to activate enzyme activity inside cells. Developments like photoactivatable derivatives make rapamycin a versatile tool for basic science (Putyrski & Schultz, 2012).
mTORC1 and mTORC2 Pathway Studies : Rapamycin and its analogs are key in studying mTORC1 and mTORC2 pathways. These pathways are crucial for cell growth and survival, and rapamycin's ability to inhibit them provides insights into cellular processes and potential therapeutic applications (Sarbassov et al., 2006).
Exploring Drug Efficacy in Alzheimer's Disease : Studies involving rapamycin analogs like 42-(Dimethylphosphinate)rapamycin explore their effectiveness in managing conditions like Alzheimer’s Disease, particularly focusing on aspects like autophagy and amyloid-β concentration (Zhang et al., 2017).
Protein Interaction Studies : The FKBP12-Rapamycin complex and its interactions with other proteins are central to understanding rapamycin's immunosuppressive and potential anticancer properties. This complex mediates protein dimerization, which is pivotal in various cellular functions (Choi et al., 1996).
Immunosuppression and T Cell Regulation : Rapamycin selectively expands regulatory T cells, which are crucial for inducing and maintaining peripheral tolerance. This property makes it useful in understanding immune responses and potential therapeutic applications in T-cell-mediated diseases (Battaglia et al., 2005).
Synthesis and Chemical Modification : The lipase-catalyzed acylation of rapamycin, leading to the synthesis of 42-hemiesters and analogs like temsirolimus, is significant in the field of organic chemistry and drug development (Gu et al., 2005).
properties
Molecular Formula |
C53H84NO14P |
|---|---|
Molecular Weight |
990.2 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40?,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1 |
InChI Key |
BUROJSBIWGDYCN-KMXFESHVSA-N |
Isomeric SMILES |
C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Pictograms |
Health Hazard; Environmental Hazard |
synonyms |
AP-23573 AP23573 deforolimus MK 8669 MK-8669 MK8669 ridaforolimus |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



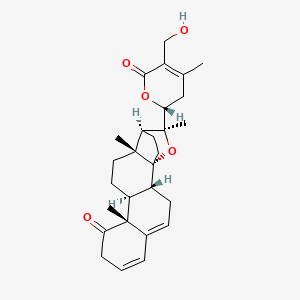

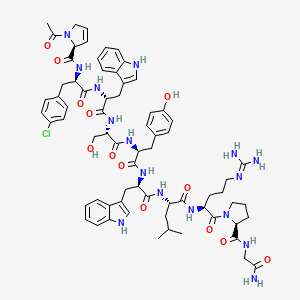

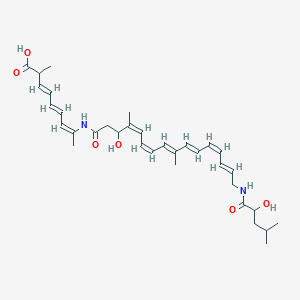


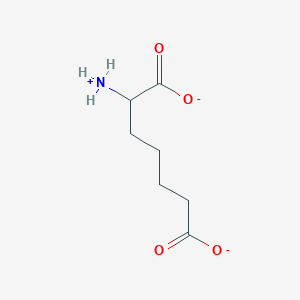
![(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)
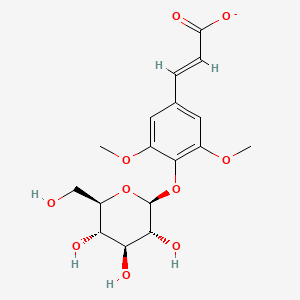
![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)
